2-Formyl-3-nitrobenzoic Acid: Physicochemical Profiling, Synthetic Methodologies, and Applications in Targeted Protein Degradation
2-Formyl-3-nitrobenzoic Acid: Physicochemical Profiling, Synthetic Methodologies, and Applications in Targeted Protein Degradation
Executive Summary
2-Formyl-3-nitrobenzoic acid (CAS: 161851-52-1) is a highly functionalized, polyreactive aromatic building block utilized heavily in advanced medicinal chemistry[1]. Characterized by the presence of three distinct reactive moieties—a carboxylic acid, an aldehyde, and a nitro group—this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its most prominent contemporary applications lie in the development of cereblon (CRBN) E3 ligase binders for Proteolysis Targeting Chimeras (PROTACs)[2] and human dihydroorotate dehydrogenase (hDHODH) inhibitors for immunosuppressive therapies[3].
This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, mechanistic reactivity, and a self-validating synthetic workflow designed for research and drug development professionals.
Physicochemical Profiling
The unique reactivity of 2-formyl-3-nitrobenzoic acid is dictated by the electronic and steric interplay of its functional groups. The strongly electron-withdrawing nitro group at the meta position relative to the carboxylic acid significantly lowers the pKa of the carboxyl group, enhancing its acidity. Meanwhile, the ortho-relationship between the formyl and carboxyl groups introduces steric hindrance and potential intramolecular hydrogen bonding, which dictates its solubility and behavior in nucleophilic addition reactions.
Table 1: Quantitative Physicochemical Data
| Property | Value | Source |
| CAS Registry Number | 161851-52-1 | [1] |
| Molecular Formula | C8H5NO5 | [1] |
| Molecular Weight | 195.13 g/mol | [1] |
| Density | ~1.6 ± 0.1 g/cm³ (Calculated) | [4] |
| Boiling Point | 247.6 ± 35.0 °C at 760 mmHg | [4] |
| SMILES String | O=C(O)C1=CC=CC(=O)=C1C=O | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Chemical Reactivity & Mechanistic Pathways
The true utility of 2-formyl-3-nitrobenzoic acid lies in its orthogonal reactivity, allowing chemists to functionalize specific sites without protecting groups if conditions are carefully controlled:
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Aldehyde (Formyl) Group: Highly susceptible to nucleophilic addition. It readily undergoes reductive amination to form hydrazone linkages, a key structural bridge in the synthesis of benzylidenehydrazinyl-substituted thiazole hDHODH inhibitors[3].
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Carboxylic Acid Group: Acts as the primary anchor for amide or ester coupling. In PROTAC synthesis, this group is typically coupled with piperidinedione derivatives to construct the CRBN ligand framework[2].
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Nitro Group: Serves as a latent amine. It can be reduced (e.g., via catalytic hydrogenation or iron/acetic acid) to an aniline derivative, which is foundational in synthesizing lenalidomide analogs and other immunomodulatory drugs[5].
Validated Synthetic Workflow
The following step-by-step methodology details the synthesis of 2-formyl-3-nitrobenzoic acid starting from methyl 2-methyl-3-nitrobenzoate. This protocol is engineered as a self-validating system, incorporating causality for each reagent choice and quality control (QC) checkpoints to ensure structural integrity at every stage[2].
Step 1: Radical Bromination
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Procedure: To a solution of methyl 2-methyl-3-nitrobenzoate (27.6 mmol) in 1,2-dichloroethane (100 mL), add N-bromosuccinimide (NBS, 41.4 mmol) and benzoyl peroxide (7.26 mmol). Heat the mixture to reflux for 3 hours[2].
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Causality: Benzoyl peroxide acts as a radical initiator, homolytically cleaving under heat to trigger a radical chain reaction. NBS provides a low, steady concentration of bromine radicals, ensuring selective bromination at the benzylic methyl group rather than the electron-deficient aromatic ring[5].
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System Validation (QC): The reaction is complete when the reddish color dissipates. Wash with water, dry over MgSO₄, and confirm the formation of methyl 2-(bromomethyl)-3-nitrobenzoate via Mass Spectrometry. Expected MS (ESI, m/z): [M+1]⁺ = 274.4[2].
Step 2: Selective Oxidation (Kornblum-type)
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Procedure: Dissolve the crude methyl 2-(bromomethyl)-3-nitrobenzoate (2.12 mmol) in dichloromethane (DCM, 30 mL). Add N-methylmorpholine N-oxide (NMO, 4.87 mmol) and 4Å molecular sieves. Stir at room temperature for 2 hours[2].
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Causality: NMO serves as a mild, selective oxidant to convert the benzylic bromide directly to an aldehyde. The 4Å molecular sieves are critical; they sequester moisture to prevent the over-oxidation of the aldehyde into a carboxylic acid and suppress unwanted hydrolysis byproducts.
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System Validation (QC): Filter off the molecular sieves, wash the DCM layer with water, and purify via column chromatography. Confirm the aldehyde formation (methyl 2-formyl-3-nitrobenzoate) via MS. Expected MS (ESI, m/z): [M+1]⁺ = 210.0[2].
Step 3: Ester Hydrolysis
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Procedure: To a solution of methyl 2-formyl-3-nitrobenzoate (9.56 mmol) in THF (10 mL), add an aqueous solution of lithium hydroxide (LiOH, 47.8 mmol in 10 mL H₂O). Stir at room temperature for 2 hours[2].
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Causality: LiOH provides mild basic conditions sufficient to cleave the methyl ester. Using a mild base at room temperature is imperative to prevent the Cannizzaro reaction (the base-catalyzed disproportionation of the ortho-aldehyde into an alcohol and a carboxylic acid), which would destroy the target molecule.
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System Validation (QC): Concentrate under reduced pressure to remove THF. Validate the final product, 2-formyl-3-nitrobenzoic acid, using Nuclear Magnetic Resonance (NMR) and MS.
Step-by-step synthetic workflow for 2-formyl-3-nitrobenzoic acid.
Pharmaceutical Applications: PROTACs and hDHODH Inhibitors
PROTAC E3 Ligase Binders
Targeted protein degradation relies on hijacking the cell's ubiquitin-proteasome system. 2-Formyl-3-nitrobenzoic acid is a pivotal precursor for synthesizing piperidinedione derivatives, which act as high-affinity ligands for the CRBN E3 ubiquitin ligase[2]. By attaching a target protein (POI) ligand via a chemical linker to this CRBN binder, researchers create PROTACs capable of degrading disease-causing proteins (e.g., BRD4, SHP2, c-Met)[2][6]. The polyfunctionality of the acid allows for the precise geometric attachment of the linker without disrupting the CRBN binding affinity.
Role of 2-formyl-3-nitrobenzoic acid in PROTAC-mediated protein degradation.
hDHODH Inhibitors for Autoimmune Therapies
Beyond degraders, the compound is utilized to synthesize benzylidenehydrazinyl-substituted thiazole derivatives. These molecules are potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), an enzyme critical for pyrimidine de novo synthesis[3]. Inhibiting hDHODH has proven in vivo anti-arthritic and immunosuppressive activity. The formyl group of 2-formyl-3-nitrobenzoic acid is mechanistically crucial here, as it undergoes condensation to form the hydrazone linkage that bridges the thiazole and phenyl moieties, locking the inhibitor into its bioactive conformation[3].
References
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BLD Pharm. "161851-52-1 | 2-Formyl-3-nitrobenzoic acid". 1
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ChemBlink. "CAS # 161809-64-9 Properties". 4
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NIH / PMC. "Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase with in Vivo Anti-arthritic Activity". 3
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European Patent Office. "DEGRADER INCLUDING NOVEL C-MET PROTEIN LIGAND". 6
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Google Patents. "RU2730858C1 - Method of producing lenalidomide and an intermediate for production thereof". 5
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European Patent Office. "PIPERIDINEDIONE DERIVATIVE - EP 4116298 A1". 2
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- 3. Rational Design of Benzylidenehydrazinyl-Substituted Thiazole Derivatives as Potent Inhibitors of Human Dihydroorotate Dehydrogenase with in Vivo Anti-arthritic Activity - PMC [pmc.ncbi.nlm.nih.gov]
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